

# Exploring the function of HPK1 in immune regulation

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An In-depth Technical Guide to the Function of Hematopoietic Progenitor Kinase 1 (HPK1) in Immune Regulation

### Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] As a member of the Ste20 kinase family, HPK1 is a critical intracellular negative regulator of immune responses.[3][4] It plays a pivotal role in modulating signal transduction pathways in various immune cells, including T cells, B cells, and dendritic cells (DCs).[3][5][6][7] By acting as a crucial checkpoint, HPK1 attenuates the activation signals originating from the T cell receptor (TCR) and B cell receptor (BCR), thereby maintaining immune homeostasis.[6][8]

Recent research has highlighted HPK1's role in tumor immunology. By dampening anti-tumor immune responses, HPK1 can be exploited by cancers to evade immune surveillance.[8][9] This has positioned HPK1 as a compelling therapeutic target for immuno-oncology.[10][11] The development of small molecule inhibitors targeting HPK1's kinase activity aims to unleash the full potential of the immune system against cancer.[8][12] This guide provides a comprehensive overview of HPK1's function, its signaling pathways, quantitative effects on immune cells, and detailed experimental protocols for its study.

## **HPK1 Function in T Lymphocytes**



HPK1 is a key negative feedback regulator in T cell receptor (TCR) signaling.[12][13] Upon TCR engagement, HPK1 is recruited to the plasma membrane and integrated into the signaling complex by adaptor proteins, most notably the Linker for Activation of T cells (LAT) and SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[14][15][16] Once activated, HPK1 phosphorylates SLP-76 at serine 376.[1][2][13][17] This phosphorylation event creates a binding site for 14-3-3 proteins, which leads to the ubiquitination and subsequent proteasomal degradation of SLP-76.[1][13] The disruption of the SLP-76 signalosome effectively terminates the TCR signal, attenuating downstream pathways such as the phosphorylation of Phospholipase C gamma 1 (PLCy1) and Extracellular signal-regulated kinase (ERK).[1][14]

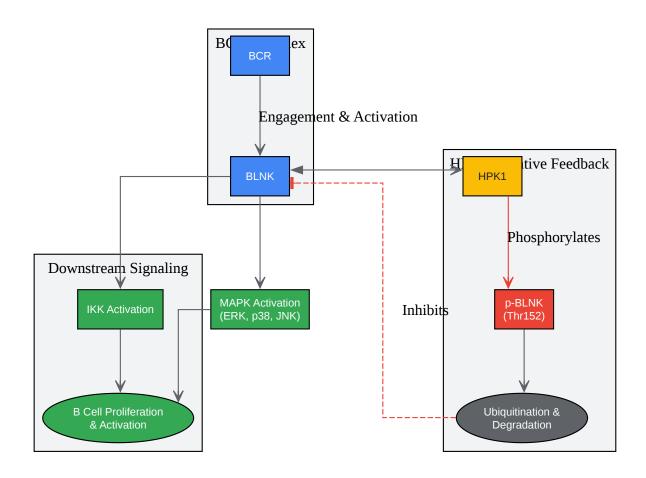
Genetic ablation or pharmacological inhibition of HPK1 in T cells leads to a state of hyper-responsiveness.[10] HPK1-deficient T cells exhibit enhanced proliferation, increased production of Th1 cytokines like IL-2 and IFN-y, and sustained activation of downstream signaling pathways upon TCR stimulation.[10][13][18]

HPK1-mediated negative regulation of TCR signaling.

## **HPK1 Function in B Lymphocytes**

Analogous to its role in T cells, HPK1 negatively regulates B cell receptor (BCR) signaling.[1][9] Following BCR stimulation, HPK1 is activated through its interaction with the B cell linker protein (BLNK), a homolog of SLP-76.[19][20][21] Activated HPK1 phosphorylates BLNK on threonine 152, which facilitates the binding of 14-3-3 proteins and leads to the ubiquitination and subsequent degradation of BLNK.[20][21] This action dampens downstream signaling cascades, including the activation of MAPKs (ERK, p38, JNK) and IkB kinase.[20][21] Consequently, HPK1-deficient B cells exhibit hyper-proliferation and enhanced activation upon BCR ligation.[20][21][22]





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HPK1-mediated negative feedback in BCR signaling.

## **HPK1 Function in Dendritic Cells (DCs)**

HPK1 also acts as a negative regulator of dendritic cell (DC) activation and function.[23] Studies using HPK1-deficient (HPK1-/-) bone marrow-derived DCs (BMDCs) have revealed that these cells are superior in stimulating T cell proliferation compared to their wild-type counterparts.[23][24] Matured HPK1-/- BMDCs exhibit higher expression levels of costimulatory molecules such as CD80 and CD86, and the MHC class II molecule I-A(b).[23][24] Furthermore, they produce greater amounts of pro-inflammatory cytokines, including IL-12, IL-1 $\beta$ , TNF- $\alpha$ , and IL-6.[23][24] HPK1-/- BMDCs are also significantly more resistant to LPS-induced apoptosis.[23][24] These enhanced characteristics make HPK1-deficient DCs more



effective at priming anti-tumor immune responses, highlighting HPK1 as a potential target for improving DC-based cancer immunotherapies.[10][23][24]

## **HPK1** in Regulatory T Cells (Tregs)

The function of HPK1 extends to regulatory T cells (Tregs). Loss of HPK1 in Tregs impairs their suppressive function.[13] HPK1-/- Tregs are less capable of inhibiting the proliferation of effector T cells.[9][13] Upon TCR engagement, these cells display elevated and sustained phosphorylation of Erk and the NF-kB subunit p65/RelA.[13] Moreover, HPK1-/- Tregs exhibit an atypical cytokine expression profile, producing pro-inflammatory cytokines and chemokines such as IL-2, IFN-y, CCL3, and CCL4, which are not characteristic of normal Treg function.[9] [13] This suggests that HPK1 is important for maintaining the functional integrity and suppressive phenotype of Tregs.[13]

## **Quantitative Data on HPK1 Function**

The functional consequences of HPK1 loss or inhibition have been quantified across various studies. The following tables summarize key findings.

Table 1: Effects of HPK1 Deficiency on Dendritic Cell Phenotype and Function



Parameter	Cell Type	Condition	Observation	Reference(s)
Co-stimulatory Molecules	HPK1-/- BMDCs	LPS-matured	Higher expression of CD80, CD86, I- Ab vs. WT	[23],[24]
Pro-inflammatory Cytokines	HPK1-/- BMDCs	LPS-matured	Increased production of IL- 12, IL-1β, TNF-α, IL-6 vs. WT	[23],[24]
T Cell Stimulation	HPK1-/- BMDCs	Co-culture	Superior stimulation of T cell proliferation vs. WT	[23],[24]
Apoptosis	HPK1-/- BMDCs	LPS-induced	Significantly resistant to apoptosis vs. WT	[23],[24]

Table 2: Effects of HPK1 Deficiency/Inhibition on T and B Cell Function



Parameter	Cell Type	Condition	Observation	Reference(s)
IL-2 Production	HPK1-/- Jurkat T cells	Anti-CD3/CD28	Significantly increased IL-2 production vs. control	[1],[25]
IFN-γ Production	HPK1-/- primary human T cells	+ pembrolizumab	Enhanced IFN-y secretion vs. knockout alone	[25]
Proliferation	HPK1-/- B cells	Anti-IgM stimulation	Significantly enhanced proliferation vs. WT	[22]
Activation Markers (CD69, CD25)	HPK1-/- B cells	Anti-IgM stimulation	Significantly increased expression vs.	[22]
ERK/PLCy1 Phosphorylation	HPK1-/- Jurkat T cells	TCR stimulation	Significantly increased and sustained phosphorylation vs. control	[1]

Table 3: Potency of Select HPK1 Inhibitors

Inhibitor	Assay Type	IC50	Reference(s)
ISR-05	Kinase Inhibition Assay	24.2 ± 5.07 μM	[5],[7]
ISR-03	Kinase Inhibition Assay	43.9 ± 0.134 μM	[5],[7]

## **Experimental Protocols**



Detailed methodologies are crucial for studying HPK1 function. Below are protocols for key experiments.

# Protocol 1: In Vitro HPK1 Kinase Assay (ADP-Glo™ Method)

This protocol is adapted from commercially available luminescent kinase assays that measure ADP production as an indicator of kinase activity.[4][26]

Objective: To measure the enzymatic activity of purified HPK1 and assess the potency of small molecule inhibitors.

#### Materials:

- Purified recombinant HPK1 enzyme (e.g., amino acids 1-346)[16][26]
- Kinase Substrate: Myelin Basic Protein (MBP)[26]
- ATP solution (e.g., 500 μM stock)[26]
- 5x Kinase Assay Buffer (composition may vary, typically includes Tris-HCl, MgCl2, DTT)[26]
- Test Inhibitor (dissolved in DMSO)
- ADP-Glo™ Reagent and Kinase Detection Reagent[4]
- 384-well or 96-well white assay plates[26]
- Luminometer

#### Procedure:

- Reagent Preparation:
  - Prepare 1x Kinase Assay Buffer by diluting the 5x stock with distilled water. Keep on ice.
  - Prepare a Master Mix containing 1x Kinase Assay Buffer, ATP, and the MBP substrate.
    The final ATP concentration is typically around 10 μM.[4]



- Dilute the HPK1 enzyme to the desired working concentration (e.g., 3 ng/μl) in 1x Kinase
  Assay Buffer.[26] Keep on ice.
- Prepare serial dilutions of the test inhibitor in 1x Kinase Assay Buffer containing a constant percentage of DMSO (e.g., 10%). The final DMSO concentration in the assay should not exceed 1%.[26]

#### Kinase Reaction:

- Add 2.5 μl of the diluted test inhibitor or vehicle (for positive and blank controls) to the appropriate wells of the assay plate.
- To initiate the reaction, add 10 μl of the diluted HPK1 enzyme to the "Test Inhibitor" and "Positive Control" wells.
- Add 10 μl of 1x Kinase Assay Buffer without enzyme to the "Blank" wells.[26]
- Add the Master Mix (containing substrate and ATP) to all wells.
- Incubate the plate at 30°C or room temperature for 45-60 minutes.[4][26]

#### Signal Detection:

- Stop the kinase reaction by adding 25 µl of ADP-Glo™ Reagent to each well. This reagent depletes the remaining ATP.
- Incubate at room temperature for 40-45 minutes.[26]
- Add 50 μl of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used by a luciferase to produce a luminescent signal.
- Incubate at room temperature for another 30-45 minutes.[4][26]
- Read the luminescence using a plate reader.

#### Data Analysis:

Subtract the "Blank" reading from all other measurements.

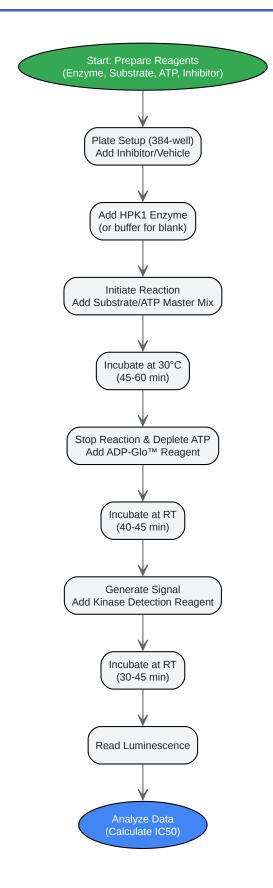
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- The luminescent signal is directly proportional to HPK1 activity.
- For inhibitor studies, plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.





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Workflow for an HPK1 in vitro kinase assay.



# Protocol 2: Cellular Target Engagement Assay (pSLP-76 Flow Cytometry)

This protocol describes how to measure the phosphorylation of HPK1's direct substrate, SLP-76, in cells to confirm target engagement by an inhibitor.[17]

Objective: To quantify the inhibition of HPK1 kinase activity within a cellular context.

#### Materials:

- Human Peripheral Blood Mononuclear Cells (PBMCs) or Jurkat T cells.
- Cell culture medium (e.g., RPMI-1640 + 10% FBS).
- T cell stimulation reagents (e.g., anti-CD3/anti-CD28 antibodies).
- HPK1 inhibitor.
- Fixation/Permeabilization buffers (e.g., BD Cytofix/Cytoperm™).
- Fluorescently conjugated antibody against phospho-SLP-76 (Ser376).
- Fluorescently conjugated antibodies for cell surface markers (e.g., CD3, CD4, CD8).
- Flow cytometer.

#### Procedure:

- · Cell Treatment:
  - Culture PBMCs or Jurkat cells under standard conditions.
  - Pre-incubate cells with various concentrations of the HPK1 inhibitor or vehicle (DMSO) for 1-2 hours.
- Cell Stimulation:



- Stimulate the cells with anti-CD3/anti-CD28 antibodies for a short period (e.g., 5-15 minutes) to induce TCR signaling and HPK1 activation.
- Fixation and Permeabilization:
  - Immediately after stimulation, fix the cells by adding a fixation buffer to stop all enzymatic activity. Incubate for 15-20 minutes at room temperature.
  - Wash the cells with staining buffer (e.g., PBS + 2% FBS).
  - Permeabilize the cells by resuspending them in a permeabilization buffer. This allows antibodies to access intracellular targets.
- Intracellular Staining:
  - Add the fluorescently conjugated anti-pSLP-76 (Ser376) antibody to the permeabilized cells.
  - If using PBMCs, co-stain with antibodies against surface markers like CD3, CD4, or CD8 to gate on specific T cell populations.
  - Incubate for 30-60 minutes at 4°C in the dark.
- Data Acquisition and Analysis:
  - Wash the cells to remove unbound antibodies.
  - Resuspend the cells in staining buffer and acquire data on a flow cytometer.
  - Gate on the T cell population of interest (e.g., CD3+ cells).
  - Measure the median fluorescence intensity (MFI) of the pSLP-76 signal in the stimulated vs. unstimulated and inhibitor-treated vs. vehicle-treated samples.
  - A decrease in the pSLP-76 MFI in inhibitor-treated cells indicates successful target engagement.

## Conclusion



HPK1 has unequivocally emerged as a central negative regulator in the adaptive immune system. Its inhibitory influence spans T cells, B cells, and dendritic cells, making it a critical node for controlling the threshold and duration of immune responses. The detailed molecular mechanisms, particularly the phosphorylation and subsequent degradation of key adaptor proteins like SLP-76 and BLNK, provide a clear rationale for its function. The compelling preclinical data from knockout and kinase-dead models, demonstrating enhanced anti-tumor immunity, firmly establishes HPK1 as a high-value target for cancer immunotherapy.[1][10][14] The ongoing development of selective small molecule inhibitors offers a promising therapeutic strategy to overcome immune suppression within the tumor microenvironment and potentiate the efficacy of existing immunotherapies.[12][15] Continued research and clinical evaluation of these inhibitors will be crucial in translating our understanding of HPK1 biology into tangible benefits for patients.

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